Celosin I
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Overview
Description
Celosin I is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L., a plant belonging to the Amaranthaceae family . This compound has garnered significant attention due to its notable hepatoprotective effects, particularly against carbon tetrachloride-induced and N,N-dimethylformamide-induced hepatotoxicity in mice . This compound is also used as a chemical marker for the quality control of Celosia argentea seeds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Celosin I is typically isolated from the seeds of Celosia argentea L. through a series of extraction and purification processes . The seeds are first subjected to ethanol extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Celosia argentea seeds. The process includes:
Seed Collection: Harvesting mature seeds of .
Extraction: Using ethanol or other suitable solvents to extract the crude saponins.
Purification: Employing chromatographic methods like HPLC to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions: Celosin I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized triterpenoid derivatives, while reduction can yield reduced saponin compounds.
Scientific Research Applications
Celosin I has a wide range of scientific research applications, including:
Chemistry: Used as a chemical marker for quality control of Celosia argentea seeds.
Biology: Studied for its hepatoprotective effects and potential anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and other conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and health supplements.
Mechanism of Action
Celosin I exerts its effects through several molecular targets and pathways:
Hepatoprotection: this compound protects liver cells by reducing oxidative stress and inflammation.
Anti-inflammatory: The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and other inflammatory pathways.
Comparison with Similar Compounds
Celosin I is compared with other oleanane-type triterpenoid saponins such as celosin A, celosin B, and celosin H . These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials. For instance:
Properties
Molecular Formula |
C53H82O24 |
---|---|
Molecular Weight |
1103.2 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C53H82O24/c1-20-28(56)31(59)39(75-43-36(64)33(61)37(21(2)72-43)73-42-34(62)29(57)25(55)19-70-42)45(71-20)77-47(69)53-15-13-48(3,4)17-23(53)22-9-10-26-49(5)18-24(54)40(76-44-35(63)30(58)32(60)38(74-44)41(65)66)52(8,46(67)68)27(49)11-12-51(26,7)50(22,6)14-16-53/h9,20-21,23-40,42-45,54-64H,10-19H2,1-8H3,(H,65,66)(H,67,68)/t20-,21+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33+,34-,35-,36-,37+,38+,39-,40+,42+,43+,44+,45+,49-,50-,51-,52+,53+/m1/s1 |
InChI Key |
ZGJXPMROEKLPPN-ZZGAWGKQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)C)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)O)O |
Origin of Product |
United States |
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